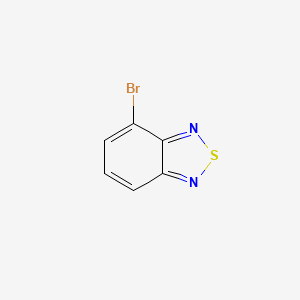

5-乙基-1,3,5-三嗪烷-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-Ethyl-1,3,5-triazinane-2-thione derivatives often involves condensation reactions and modifications to the triazinane ring. For instance, derivatives of 5H-thiazolo[3,2-b]- and 2H-thiazolo[2,3-c]-as-triazines were synthesized via condensation of tetrahydro-I-methyl-as-triazine-3(2H)-thione with ethylene dibromide and ethyl bromoacetate, showcasing the versatility of triazinane derivatives in chemical synthesis (Trepanier & Krieger, 1970).

Molecular Structure Analysis

The molecular structure of 5-Ethyl-1,3,5-triazinane-2-thione derivatives has been extensively studied, revealing diverse conformations and structural motifs. For example, the study by Zhang et al. (2009) on the structural motif of a triazinane-2-thione derivative highlighted the influence of strong anomeric effects on its molecular conformation, illustrating the complex interactions governing the structure of these molecules (Zhang et al., 2009).

Chemical Reactions and Properties

5-Ethyl-1,3,5-triazinane-2-thione and its derivatives participate in various chemical reactions, contributing to a broad spectrum of chemical properties. The work by Zhang et al. (2012) presented a one-step procedure for preparing a series of 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones from the condensation of aromatic amines, thiourea, and formaldehyde, demonstrating the compound's reactivity and potential for functionalization (Zhang, Wang, & Zhang, 2012).

Physical Properties Analysis

The physical properties of 5-Ethyl-1,3,5-triazinane-2-thione derivatives, such as melting points and solubility, are influenced by their molecular structure. Baggio et al. (1998) compared the melting points of two 3H-1,2-dithiole-3-thione derivatives, highlighting the impact of molecular interactions on their physical properties (Baggio, Aimar, Rossi, & Suescun, 1998).

Chemical Properties Analysis

The chemical properties of 5-Ethyl-1,3,5-triazinane-2-thione derivatives, such as reactivity and stability, are central to their application in synthesis and medicinal chemistry. The synthesis and antimicrobial activity study by Al-Abdullah et al. (2014) of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols derived from triazoline-3-thione illustrates the compound's utility in developing biologically active molecules (Al-Abdullah et al., 2014).

科学研究应用

晶体学研究和分子相互作用

Sa̧czewski、Gdaniec 和 Mazalon (2016) 的一项研究检查了与 5-乙基-1,3,5-三嗪烷-2-硫酮密切相关的 2-(2,4,6-三氧-[1,3,5]三嗪烷-1-基)乙基铵卤化物,突出了通过聚合物(阴离子-π)n 在晶体中形成链结构的相互作用。这项研究提供了对相关三嗪烷化合物的分子相互作用和晶体学性质的见解 (Sa̧czewski, Gdaniec, & Mazalon, 2016)。

合成和化学反应

Khairullina 等人 (2013) 开发了合成 5-烷基-1,3,5-三嗪烷-2-酮和 5-烷基-1,3,5-三嗪烷-2-硫酮的有效程序,展示了这些化合物在化学合成中的多功能性 (Khairullina, Geniyatova, Ibragimov, & Dzhemilev, 2013)。此外,张、王、张 (2012) 制备了一系列 5-芳基-1-芳基氨基甲基-1,3,5-三嗪烷-2-硫酮,为合成这些化合物提供了一条简单有效的途径 (Zhang, Wang, & Zhang, 2012)。

氢键和结构分析

在张、冼、李、张 (2008) 的一项研究中,分析了 1,3,5-三嗪烷-2-硫酮衍生物中的氢键链和片层,提供了有关这些化合物的氢键和分子结构的宝贵信息 (Zhang, Xian, Li, & Zhang, 2008)。

发光和非线性光学性质

Nadeem 等人 (2017) 研究了相关化合物的发光和非线性光学性质,提供了对 5-乙基-1,3,5-三嗪烷-2-硫酮在光物理和光电领域的潜在应用的见解 (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017)。

氨基甲基化和环加成反应

陈、梁、肖 (2020) 回顾了 1,3,5-三嗪烷在氨基甲基化和环加成反应中的应用,这可能与 5-乙基-1,3,5-三嗪烷-2-硫酮 的合成和应用有关 (Chen, Liang, & Xiao, 2020)。

属性

IUPAC Name |

5-ethyl-1,3,5-triazinane-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c1-2-8-3-6-5(9)7-4-8/h2-4H2,1H3,(H2,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHMBJHMQYKQQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CNC(=S)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353070 |

Source

|

| Record name | 5-ethyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-1,3,5-triazinane-2-thione | |

CAS RN |

21306-29-6 |

Source

|

| Record name | 5-ethyl-1,3,5-triazinane-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)